molecular formula C11H24N2O2 B1438175 Tert-butyl 3-aminopropyl(isopropyl)carbamate CAS No. 1111236-12-4

Tert-butyl 3-aminopropyl(isopropyl)carbamate

Cat. No. B1438175
CAS RN: 1111236-12-4
M. Wt: 216.32 g/mol
InChI Key: FMJYSGLQUZZKNY-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopropyl(isopropyl)carbamate, also known as N-Boc-1,3-propanediamine, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The linear formula of Tert-butyl 3-aminopropyl(isopropyl)carbamate is (CH3)3COCONH(CH2)3NH2 . The molecular weight is 174.24 .


Physical And Chemical Properties Analysis

Tert-butyl 3-aminopropyl(isopropyl)carbamate has a boiling point of 203 °C and a melting point of 22 °C . Its density is 0.998 g/mL at 20 °C . The refractive index is n20/D 1.454 (lit.) n20/D 1.459 .

Scientific Research Applications

Biochemical Reagent for Life Science Research

Tert-butyl 3-aminopropyl(isopropyl)carbamate: is widely used as a biochemical reagent in life science research. It serves as a biological material or organic compound that is essential in various biochemical assays . Its high purity and stability under different conditions make it a reliable component in experimental protocols.

Synthesis of Spermidine Analogues

In the field of medicinal chemistry, this compound plays a crucial role in the synthesis of spermidine analogues . These analogues are significant due to their potential therapeutic applications, including anti-cancer properties and roles in cellular metabolism and growth.

Suzuki Reaction Catalyst

The compound is instrumental in the Suzuki reaction, which is a cross-coupling method used to generate biaryl compounds . The Suzuki reaction is pivotal in the synthesis of complex organic molecules, pharmaceuticals, and polymers.

PROTAC Linker

As a PROTAC (Proteolysis Targeting Chimera) linker, Tert-butyl 3-aminopropyl(isopropyl)carbamate is used to connect a ligand for a target protein with a molecule that can signal for protein degradation . This application is particularly valuable in targeted protein degradation therapies, a promising approach in drug development.

Electronic Material Synthesis

This compound finds its application in the synthesis of electronic materials. It can be used to create aliphatic linkers and carbamates that are integral to the development of electronic devices and components .

Molecular Modeling and Simulation

In computational chemistry, Tert-butyl 3-aminopropyl(isopropyl)carbamate is used in molecular modeling and simulations. It helps in understanding the interaction of molecules and predicting the properties of new compounds with programs like Amber and GROMACS .

Safety and Hazards

Tert-butyl 3-aminopropyl(isopropyl)carbamate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It’s harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6-8,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJYSGLQUZZKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655488
Record name tert-Butyl (3-aminopropyl)propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-aminopropyl(isopropyl)carbamate

CAS RN

1111236-12-4
Record name tert-Butyl (3-aminopropyl)propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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